(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
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Description
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .
Mode of Action
This compound acts by inhibiting the activity of 11 β-HSD1 . By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby influencing the levels of these hormones in the body .
Biochemical Pathways
The inhibition of 11 β-HSD1 by this compound affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By reducing the levels of cortisol, the compound can influence these processes .
Pharmacokinetics
It is known that the compound has improved pharmacokinetic and/or microsomal stability properties . These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The inhibition of 11 β-HSD1 by this compound results in a decrease in the levels of cortisol . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected by changes in cortisol levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the activity of 11 β-HSD1, and thus the effectiveness of the compound, can vary between different tissues . In obese humans, for instance, 11 β-HSD1 activity is increased in adipose tissue but decreased in the liver . Therefore, the tissue distribution can influence the compound’s action, efficacy, and stability .
Biological Activity
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 1421517-08-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C18H21NO2S2 with a molecular weight of 347.5 g/mol. The structure includes a piperidine ring, a thiophenyl group, and a methoxyphenylthio substituent, which contribute to its unique biological profile.
Property | Value |
---|---|
CAS Number | 1421517-08-9 |
Molecular Formula | C₁₈H₂₁NO₂S₂ |
Molecular Weight | 347.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The specific biological activity of this compound is still under investigation but shows promise based on related compounds.
Anticancer Activity
Preliminary studies suggest that compounds containing piperidine and thiophene moieties can inhibit tumor cell growth. For instance, derivatives that include similar structural components have been tested against various cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. These studies often utilize assays like MTT to measure cell viability and IC50 values to quantify potency.
Cell Line | Compound Tested | IC50 Value |
---|---|---|
HeLa | Similar Piperidine Derivative | 0.054 µM |
A549 | Similar Piperidine Derivative | 0.048 µM |
MCF-7 | Similar Piperidine Derivative | 0.99 µM |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes. The presence of the methoxyphenylthio group may enhance binding affinity to these targets, while the piperidine ring could influence the compound's overall conformation and stability in biological systems.
Case Studies and Research Findings
- In Vitro Studies : A study examining related piperidine derivatives found significant activity against cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .
- Pharmacological Evaluation : In a pharmacophore modeling study, compounds similar to this compound were evaluated for their ability to act as selective D3 dopamine receptor agonists, indicating potential applications in neuropharmacology .
- Antimicrobial Activity : Other related compounds have demonstrated antibacterial and antifungal activities against various pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-16-2-4-17(5-3-16)23-12-14-6-9-19(10-7-14)18(20)15-8-11-22-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQVCGUQRRAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.